Allylic γ-Methyl Substitution: Steric and Conformational Differentiation from Triethyl 4-Phosphonocrotonate
Methyl 4-(diethoxyphosphoryl)pent-2-enoate incorporates a methyl substituent at the allylic C4 position—the same carbon bearing the diethoxyphosphoryl group—creating a stereogenic centre that is entirely absent in triethyl 4-phosphonocrotonate (CAS 10236-14-3) and methyl 4-(diethoxyphosphoryl)but-2-enoate (CAS 67629-62-3). The presence of this methyl group increases the steric bulk (Taft Es value approx. –1.24 for CH₃ vs. 0 for H) and introduces the possibility of diastereoselective transformations that are unavailable with unsubstituted crotonate-derived phosphonates [1]. In the context of HWE olefination, α-substituted phosphonocrotonate derivatives bearing alkyl groups at the allylic position have been shown to react with complete (E)-selectivity and total regioselectivity, enabling the stereocontrolled construction of trisubstituted alkenes that cannot be accessed from the parent phosphonocrotonate [2].
| Evidence Dimension | Presence of allylic (γ) substituent and chiral centre |
|---|---|
| Target Compound Data | Methyl substituent at C4; one chiral centre; pentenoate backbone (5 C atoms) |
| Comparator Or Baseline | Triethyl 4-phosphonocrotonate: no γ-substituent, achiral at phosphonate-bearing carbon, butenoate backbone (4 C atoms); Methyl 4-(diethoxyphosphoryl)but-2-enoate: no γ-substituent, butenoate backbone |
| Quantified Difference | Introduction of Taft Es steric parameter differential of approximately –1.24 (CH₃ vs. H); creation of one stereogenic centre absent in comparators |
| Conditions | Structural comparison based on molecular connectivity; stereochemical implications validated in HWE olefination of α-substituted phosphonocrotonates (Tetrahedron Lett. 2002) |
Why This Matters
For procurement decisions in stereoselective synthesis programmes, the presence of the γ-methyl group and the associated chiral centre enables diastereoselective transformations that are structurally impossible with unsubstituted phosphonocrotonate reagents.
- [1] yybyy.com. Methyl 4-diethoxyphosphorylpent-2-enoate — Compound Information. CAS 921213-00-5. C₁₀H₁₉O₅P; MW: 250.229. Available at: https://www.yybyy.com/chemicals/detail/921213-00-5 (accessed 2026-05-10). View Source
- [2] Delaunay, D.; Toupet, L.; Le Corre, M. Regio- and Stereocontrolled Preparation of α-Substituted Phosphonocrotonate Derivatives. Tetrahedron Lett. 2002, 43 (35), 6215–6218. Reaction is totally regioselective and completely (E)-selective. DOI: 10.1016/S0040-4039(02)01314-X. View Source
